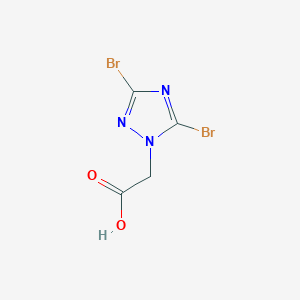
(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C₄H₃Br₂N₃O₂. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazole family have been known to interact with various biological targets
Mode of Action
It’s known that 1,2,4-triazoles can form hydrogen bonds with different targets, which leads to various chemical and biological properties . The specific interactions of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Compounds in the 1,2,4-triazole family have been known to influence various biochemical pathways
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds in the 1,2,4-triazole family have shown various biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the 3 and 5 positions of the triazole ring .
Industrial Production Methods
Industrial production methods for (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The acetic acid moiety can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the triazole ring .
Scientific Research Applications
(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: A closely related compound with similar structural features but without the acetic acid moiety.
1,2,4-triazole: The parent compound of the triazole family, known for its wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both bromine atoms and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c5-3-7-4(6)9(8-3)1-2(10)11/h1H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJFLUMFFUGHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
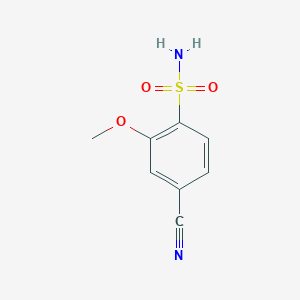
![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)
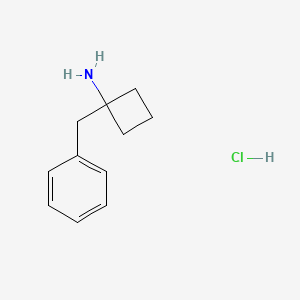
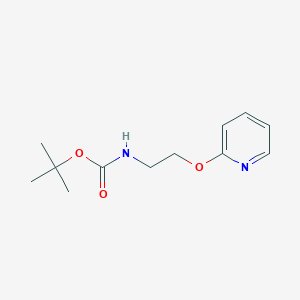


![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)
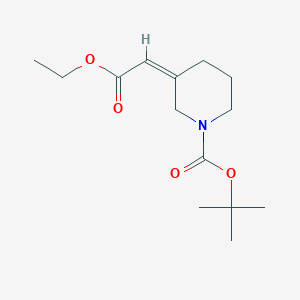

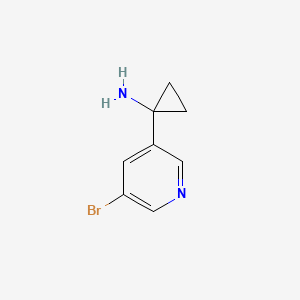
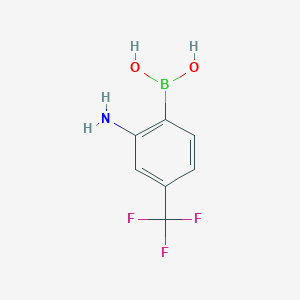
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
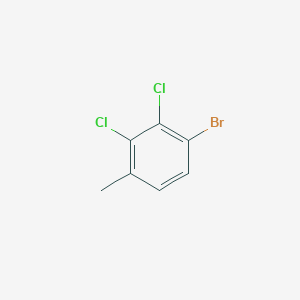
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
